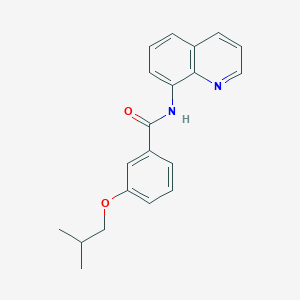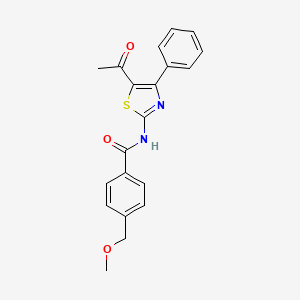![molecular formula C18H28N2O3 B7537516 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
科学的研究の応用
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cells. In vivo studies have demonstrated that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
作用機序
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to inhibition of downstream signaling pathways, including the NF-κB and AKT pathways, which are crucial for B-cell survival and proliferation. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to decrease the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
実験室実験の利点と制限
One of the main advantages of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to have potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development. However, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has a short half-life, which may limit its efficacy in clinical settings. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has not been extensively studied in combination with other anticancer agents, which may limit its potential for combination therapy.
将来の方向性
There are several future directions for the development of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. One potential avenue is the exploration of combination therapy with other anticancer agents, such as venetoclax or immune checkpoint inhibitors. Another direction is the investigation of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide and lead to improved clinical outcomes for patients with B-cell malignancies.
Conclusion:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is a promising small molecule inhibitor that targets the BTK enzyme and has potent antitumor activity in preclinical models of B-cell malignancies. Its high selectivity for BTK and minimal off-target effects make it a promising candidate for clinical development. However, its short half-life and limited data on combination therapy may limit its potential for clinical use. Further research is needed to fully explore the potential of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in the treatment of B-cell malignancies.
合成法
The synthesis of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide involves several steps, starting with the reaction of 4-bromobenzonitrile with 3-methylbutan-1-ol in the presence of potassium carbonate to yield 4-bromobenzyl 3-methylbutyl ether. This intermediate is then reacted with 2-(2-methylpropanoylamino)ethylamine in the presence of sodium hydride to yield the final product, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. The overall yield of the synthesis is reported to be around 25%.
特性
IUPAC Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)9-12-23-16-7-5-15(6-8-16)18(22)20-11-10-19-17(21)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHWQQXJPSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)


![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)